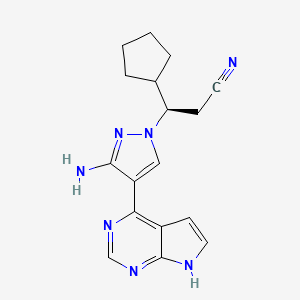

Rovadicitinib

Description

Properties

CAS No. |

1948242-59-8 |

|---|---|

Molecular Formula |

C17H19N7 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

(3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile |

InChI |

InChI=1S/C17H19N7/c18-7-5-14(11-3-1-2-4-11)24-9-13(16(19)23-24)15-12-6-8-20-17(12)22-10-21-15/h6,8-11,14H,1-5H2,(H2,19,23)(H,20,21,22)/t14-/m1/s1 |

InChI Key |

ZGENDZDSLYKCSI-CQSZACIVSA-N |

Isomeric SMILES |

C1CCC(C1)[C@@H](CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3 |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

Rovadicitinib's Mechanism of Action in Myelofibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rovadicitinib (TQ05105) is an orally administered, first-in-class small molecule inhibitor that demonstrates a novel dual mechanism of action by targeting both Janus kinase (JAK) and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] In the context of myelofibrosis (MF), a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms, this compound offers a promising therapeutic strategy. This technical guide delineates the core mechanism of action of this compound, supported by preclinical and clinical data, with a focus on its impact on the critical signaling pathways implicated in myelofibrosis.

Dual Inhibition of JAK and ROCK: A Two-Pronged Attack

Myelofibrosis is driven by dysregulated signaling pathways, primarily the JAK-STAT pathway, which is constitutively activated in a majority of patients due to mutations in JAK2, CALR, or MPL.[1] This aberrant signaling leads to excessive production of inflammatory cytokines, hematopoietic cell proliferation, and bone marrow fibrosis. This compound's therapeutic efficacy stems from its ability to simultaneously inhibit two key kinases:

-

Janus Kinases (JAK1 and JAK2): By inhibiting JAK1 and JAK2, this compound directly targets the central driver of myelofibrosis pathogenesis.[1] This inhibition disrupts the downstream signaling cascade, leading to reduced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3] The consequence is a dampening of the inflammatory cytokine storm and a reduction in the proliferation of malignant hematopoietic cells.[4][5]

-

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2): The ROCK signaling pathway is implicated in the fibrotic processes that are a hallmark of myelofibrosis.[6] Inhibition of ROCK1 and ROCK2 by this compound is believed to interfere with the profibrotic activity of stellate cells and other stromal components within the bone marrow, potentially leading to a reduction in fibrosis.[1] This dual action targeting both the inflammatory and fibrotic components distinguishes this compound from other JAK inhibitors.[6]

Preclinical Evidence: Foundational Insights

Preclinical studies have provided a strong rationale for the clinical development of this compound in myelofibrosis. In vitro and in vivo models have demonstrated its potent anti-proliferative, pro-apoptotic, and anti-inflammatory effects.

In Vitro Studies

In preclinical evaluations, this compound has been shown to effectively inhibit the proliferation of cells dependent on the JAK-STAT pathway.[4][5] It induces apoptosis (programmed cell death) in malignant cell lines and reduces the production of inflammatory cytokines.[4][5]

In Vivo Models

A key preclinical study utilized a nude mouse model with subcutaneously transplanted Ba/E3-EPOR-JAK2-V617F tumors, a cell line that is dependent on the constitutively active JAK2 mutant.[6] In this model, this compound demonstrated a pharmacological effect approximately twice that of ruxolitinib, a first-generation JAK inhibitor.[6] Furthermore, in vivo studies have shown that this compound can reduce spleen size and improve disease-related symptoms in animal models of myeloproliferative neoplasms.[6]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex mechanisms and processes involved, the following diagrams have been generated using the DOT language.

Clinical Efficacy and Safety in Myelofibrosis

Multiple clinical trials have evaluated the efficacy and safety of this compound in patients with myelofibrosis, including those who are treatment-naïve and those who are refractory or intolerant to ruxolitinib.

Efficacy Data

The primary efficacy endpoints in these trials typically include spleen volume reduction of at least 35% (SVR35) and a reduction in total symptom score of at least 50% (TSS50).

| Clinical Trial | Patient Population | Key Efficacy Outcomes | Citation |

| Phase Ib (NCT06388759) | Ruxolitinib-refractory/intolerant MF | SVR35 at 24 weeks: 25% TSS50 at 24 weeks: 37.5% | [2][3][7] |

| Phase Ib/II (JAKi-naïve or suboptimal response) | Myelofibrosis | SVR35 at 24 weeks (Cohort 1, JAKi-naïve): 91.67% TSS50 at 24 weeks (Cohort 1, JAKi-naïve): 45.45% | [8] |

| Phase I/Ib (NCT04339400) | Myeloproliferative Neoplasms | SVR35 during the study: 63.79% TSS50 during the study: 87.5% | [9] |

Safety and Tolerability

This compound has demonstrated a manageable safety profile in clinical trials. The most common treatment-emergent adverse events (TEAEs) are hematological in nature.

| Adverse Event (Grade ≥3) | Frequency in Phase Ib (NCT06388759) | Frequency in Phase Ib/II (Combination with TQB3617) | Citation |

| Thrombocytopenia | 33.3% | 13.7% | [2][7][8] |

| Anemia | 11.1% | 5.9% | [7][8] |

Experimental Protocols

While detailed, proprietary experimental protocols for this compound are not publicly available, the following outlines the general methodologies employed in preclinical studies for drugs with a similar mechanism of action.

Kinase Inhibition Assays

-

Objective: To determine the inhibitory activity of this compound against JAK and ROCK kinases.

-

General Protocol:

-

Recombinant human JAK1, JAK2, ROCK1, and ROCK2 enzymes are used.

-

A suitable substrate (e.g., a peptide with a phosphorylation site) and ATP are included in the reaction mixture.

-

This compound is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The level of substrate phosphorylation is quantified using methods such as radioisotope incorporation (32P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).

-

IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

-

Cell-Based Assays

-

Objective: To assess the effect of this compound on cell proliferation, apoptosis, and STAT phosphorylation in relevant cell lines.

-

Cell Line: Ba/F3 cells engineered to express the human erythropoietin receptor and the JAK2-V617F mutation (Ba/F3-EPOR-JAK2-V617F) are commonly used as they are dependent on JAK2 signaling for survival and proliferation.[6]

-

General Protocol for Proliferation Assay (e.g., MTT or CellTiter-Glo®):

-

Cells are seeded in 96-well plates.

-

This compound is added at a range of concentrations.

-

Cells are incubated for a specified duration (e.g., 48-72 hours).

-

A reagent that measures metabolic activity (indicative of cell viability and proliferation) is added.

-

The signal (absorbance or luminescence) is measured using a plate reader.

-

IC50 values for cell growth inhibition are determined.

-

-

General Protocol for Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining):

-

Cells are treated with this compound at various concentrations for a defined period.

-

Cells are harvested and stained with fluorescently labeled Annexin V (detects early apoptotic cells) and propidium iodide (detects late apoptotic/necrotic cells).

-

The percentage of apoptotic cells is quantified using flow cytometry.

-

-

General Protocol for STAT Phosphorylation Assay (e.g., Western Blotting or Flow Cytometry):

-

Cells are treated with this compound for a short duration.

-

Cell lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane (for Western blotting) or cells are fixed, permeabilized, and stained with antibodies (for flow cytometry).

-

Membranes or cells are probed with antibodies specific for phosphorylated STAT3/5 and total STAT3/5.

-

The levels of phosphorylated STAT proteins relative to total STAT proteins are quantified.

-

In Vivo Myelofibrosis Model

-

Objective: To evaluate the in vivo efficacy and safety of this compound.

-

General Protocol:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously or intravenously injected with Ba/F3-EPOR-JAK2-V617F cells.[6]

-

Once tumors are established or disease is evident, mice are randomized into treatment and control groups.

-

This compound is administered orally at different dose levels.

-

Tumor volume, spleen size, body weight, and overall survival are monitored over time.

-

At the end of the study, tissues may be collected for histological and molecular analysis.

-

Conclusion

This compound's dual inhibition of JAK and ROCK kinases provides a multifaceted approach to treating myelofibrosis by targeting both the underlying inflammatory signaling and the resultant fibrosis. Preclinical and clinical data have demonstrated its potential to induce significant clinical responses in patients with myelofibrosis, including those who have failed prior JAK inhibitor therapy. The ongoing and future clinical studies will further delineate the role of this novel agent in the evolving treatment landscape of myelofibrosis.

References

- 1. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paper: First-in-Class JAK/Rock Inhibitor this compound in Myeloproliferative Neoplasms: A Single Arm, Multicenter, Open-Label, Phase I/Ib Study [ash.confex.com]

- 3. sinobiopharm.com [sinobiopharm.com]

- 4. researchgate.net [researchgate.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. onclive.com [onclive.com]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

Rovadicitinib: A Technical Guide to its Dual JAK/ROCK Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rovadicitinib (TQ05105) is a first-in-class, orally administered small molecule inhibitor that demonstrates a novel dual mechanism of action by targeting both the Janus kinase (JAK) and Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathways.[1][2][3] This dual inhibition allows this compound to concurrently modulate abnormal immune responses and fibrotic processes, making it a promising therapeutic candidate for a range of hematological and inflammatory disorders.[2] Preclinical and clinical studies have shown its potential in treating conditions such as myelofibrosis (MF) and chronic graft-versus-host disease (cGVHD).[3][4] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data from clinical trials, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of JAK and ROCK Pathways

This compound exerts its therapeutic effects by simultaneously inhibiting the activity of JAK1/2 and ROCK1/2 kinases.[2] This dual blockade disrupts two distinct but interconnected signaling cascades that are central to the pathophysiology of various myeloproliferative and inflammatory diseases.

The JAK/STAT Pathway and its Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors that regulate hematopoiesis, immune cell activation, and inflammation.[2][5] In diseases like myelofibrosis, mutations in genes such as JAK2, CALR, and MPL lead to the constitutive activation of the JAK/STAT pathway, resulting in uncontrolled cell proliferation, survival, and the production of inflammatory cytokines.[1]

This compound directly inhibits JAK1 and JAK2, thereby blocking the phosphorylation and activation of downstream STAT proteins (primarily STAT3 and STAT5).[1] This interruption of the signaling cascade leads to a reduction in the transcription of target genes involved in cell proliferation and inflammation. The key outcomes of JAK inhibition by this compound include:

-

Suppression of cell proliferation: By blocking the proliferative signals mediated by cytokines and growth factors, this compound can control the expansion of malignant or overactive immune cells.[1][2]

-

Induction of apoptosis: Inhibition of the pro-survival signals from the JAK/STAT pathway can lead to programmed cell death in targeted cell populations.[1][2]

-

Reduction of inflammatory cytokines: this compound can decrease the production and release of various pro-inflammatory cytokines that are dependent on JAK/STAT signaling.[1][2]

The Rho/ROCK Pathway and its Inhibition

The Rho-associated coiled-coil containing protein kinase (ROCK) pathway plays a pivotal role in regulating the actin cytoskeleton, which is fundamental for cell adhesion, migration, and contraction.[6] The ROCK2 isoform, in particular, is implicated in the regulation of pro-inflammatory T helper 17 (Th17) and follicular T helper (Tfh) cells, in part through the upregulation of STAT3.[6][7] Furthermore, the ROCK pathway is a central mediator of fibrotic processes, promoting the deposition of extracellular matrix proteins.[7]

By inhibiting ROCK1 and ROCK2, this compound can modulate both immune and fibrotic responses:[2]

-

Immune modulation: Inhibition of ROCK2 can shift the balance from pro-inflammatory Th17 cells towards anti-inflammatory regulatory T cells (Tregs), in part by modulating STAT3 and STAT5 phosphorylation.[6]

-

Anti-fibrotic effects: By interfering with the signaling pathways that lead to fibrosis, this compound has the potential to ameliorate the tissue scarring characteristic of diseases like myelofibrosis and cGVHD.[7]

The dual inhibition of both JAK and ROCK pathways by this compound represents a novel therapeutic strategy, as it can simultaneously address the inflammatory and fibrotic components of complex diseases.[2]

Quantitative Data from Clinical and Preclinical Studies

The clinical and preclinical activity of this compound has been evaluated in various studies, with key quantitative data summarized in the tables below.

Clinical Efficacy in Chronic Graft-versus-Host Disease (cGVHD)

A Phase Ib/IIa, multicenter, open-label study (NCT04944043) evaluated the safety and efficacy of this compound in patients with glucocorticoid-refractory or -dependent cGVHD.[2][5]

| Efficacy Endpoint | Overall Population (n=44) | Glucocorticoid-Refractory Cohort (n=11) | Glucocorticoid-Dependent Cohort (n=33) |

| Best Overall Response (BOR) | 86.4% (95% CI, 72.6-94.8)[2][5] | 72.7%[2][5] | 90.9%[2][5] |

| 12-Month Failure-Free Survival Rate | 85.2% (95% CI, 64.5-94.3)[2][5] | - | - |

| Reduction in Corticosteroid Dose | 88.6% of patients[2][5] | - | - |

| Improvement in cGVHD Symptoms | 59.1% of patients[2][5] | - | - |

Clinical Efficacy in Myelofibrosis (MF)

A Phase Ib study (NCT06388759) investigated this compound in patients with myelofibrosis who were relapsed, refractory, or intolerant to ruxolitinib.[4][8]

| Efficacy Endpoint | Patients Treated > 24 weeks (n=8) |

| Spleen Volume Reduction ≥35% (SVR35) | 75% (6/8)[4] |

| Spleen Volume Reduction ≥20% (SVR20) at Week 24 | 62.5% (5/8)[4] |

| Total Symptom Score Reduction ≥50% (TSS50) | 50% (4/8) during the study period[5] |

Safety Profile in cGVHD

The most common treatment-emergent adverse events (TEAEs) in the cGVHD study are presented below.

| Adverse Event (Any Grade) | Frequency (n=44) |

| Anemia | 38.6%[2][5] |

| Platelet Count Decrease | Not specified |

| Hyperpotassemia | Not specified |

| Weight Decrease | Not specified |

| Upper Respiratory Infection | Not specified |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the dual JAK/ROCK inhibitory activity of a compound like this compound are described below. These are representative protocols based on standard methodologies in the field.

In Vitro JAK2 V617F Proliferation Assay

This assay is designed to determine the effect of a test compound on the proliferation of cells expressing the constitutively active JAK2 V617F mutation.

Materials:

-

JAK2 V617F-expressing cell line (e.g., HEL, UKE-1)[9]

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compound (e.g., this compound) dissolved in DMSO

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom white plates

Procedure:

-

Cell Seeding: Seed JAK2 V617F-expressing cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known JAK inhibitor).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Cell Viability Measurement: After incubation, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

In Vivo Myelofibrosis Xenograft Model

This protocol describes the establishment of a xenograft model to evaluate the in vivo efficacy of a test compound against myelofibrosis.

Materials:

-

JAK2 V617F-expressing cell line (e.g., HEL)

-

Immunocompromised mice (e.g., NSG mice)[10]

-

Matrigel

-

Test compound formulated for oral administration

-

Vehicle control

Procedure:

-

Cell Preparation: Culture and harvest JAK2 V617F-expressing cells. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.[1]

-

Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[1]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.[1]

-

Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer the test compound or vehicle control daily via oral gavage for the duration of the study (e.g., 21 days).[1]

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Spleen size and weight should also be measured.

-

Data Analysis: Compare the tumor growth and spleen size between the treated and control groups to determine the anti-tumor efficacy of the test compound.

T-Cell Activation and ROCK Inhibition Assay

This assay assesses the effect of a test compound on T-cell activation and the inhibition of the ROCK pathway.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells

-

Anti-CD3 and anti-CD28 antibodies

-

Test compound (e.g., this compound)

-

Complete RPMI-1640 medium

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-CD4, anti-CD25, anti-IL-17, anti-pSTAT3, anti-pMYPT1)

-

ELISA kit for cytokine measurement (e.g., IL-17, IL-21)

Procedure:

-

T-Cell Isolation and Culture: Isolate PBMCs or CD4+ T cells from healthy donor blood.

-

T-Cell Activation: Coat a 96-well plate with anti-CD3 antibody. Add the T cells to the wells along with soluble anti-CD28 antibody to stimulate T-cell activation.[11]

-

Compound Treatment: Add serial dilutions of the test compound to the activated T cells.

-

Incubation: Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.

-

Analysis of T-Cell Activation and Cytokine Production:

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies to measure the expression of activation markers (e.g., CD25) and intracellular cytokines (e.g., IL-17). Analyze the cells using a flow cytometer.

-

ELISA: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IL-17, IL-21) using an ELISA kit.[7]

-

-

Analysis of ROCK Pathway Inhibition:

-

Data Analysis: Quantify the effect of the test compound on T-cell activation markers, cytokine production, and ROCK pathway signaling.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Dual inhibition of JAK/STAT and Rho/ROCK pathways by this compound.

Experimental Workflow Diagrams

Caption: Workflow for an in vivo myelofibrosis xenograft study.

Conclusion

This compound's novel dual inhibitory mechanism against both JAK and ROCK pathways offers a multifaceted approach to treating complex diseases characterized by both inflammation and fibrosis. By simultaneously targeting these key signaling cascades, this compound has demonstrated significant clinical activity in myelofibrosis and chronic graft-versus-host disease. The data and protocols presented in this technical guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and clinical application of this promising therapeutic agent. Further studies are warranted to fully elucidate the synergistic effects of dual JAK/ROCK inhibition and to explore the full therapeutic potential of this compound across a broader range of indications.

References

- 1. benchchem.com [benchchem.com]

- 2. ashpublications.org [ashpublications.org]

- 3. ashpublications.org [ashpublications.org]

- 4. onclive.com [onclive.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Isoform-specific targeting of ROCK proteins in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the RhoA-ROCK Pathway to Reverse T Cell Dysfunction in SLE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 9. Concordance of assays designed for the quantification of JAK2V617F: a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Critical role of Rho proteins in myosin light chain di-phosphorylation during early phase of endothelial barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MYPT1 isoforms expressed in HEK293T cells are differentially phosphorylated after GTPγS treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Rovadicitinib (TQ05105): A Technical Guide on the Dual JAK/ROCK Inhibitor

For Research, Scientific, and Drug Development Professionals

Abstract

Rovadicitinib (TQ05105) is a novel, orally administered small molecule that functions as a first-in-class dual inhibitor of Janus kinases (JAK) and Rho-associated coiled-coil-containing protein kinases (ROCK). By targeting both the JAK-STAT pathway, which is crucial for immune cell activation and inflammation, and the ROCK pathway, implicated in cellular fibrosis, this compound represents a promising therapeutic agent for diseases with inflammatory and fibrotic components. This document provides a comprehensive overview of its molecular structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols for assessing its activity and diagrams of the relevant signaling pathways are included to support further research and development.

Molecular Structure and Properties

This compound is a synthetic organic compound identified by the molecular formula C₁₇H₁₉N₇.[1][2] It is classified as an amine, nitrile, pyrazole, and pyrimidine.[3] The molecule's structure and key identifiers are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉N₇ | [1][2] |

| Molecular Weight | 321.4 g/mol | [1][2] |

| IUPAC Name | (3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile | [1] |

| CAS Number | 1948242-59-8 | [1] |

| Canonical SMILES | C1CCC(C1)--INVALID-LINK--N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3 | [1] |

| InChIKey | ZGENDZDSLYKCSI-CQSZACIVSA-N | [1] |

Mechanism of Action: Dual Inhibition of JAK-STAT and ROCK Signaling

This compound exerts its therapeutic effects by simultaneously inhibiting two key signaling pathways: the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the Rho-associated kinase (ROCK) pathway.[4][5][6]

-

JAK-STAT Pathway Inhibition : The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical in mediating cellular responses to cytokines and growth factors involved in hematopoiesis and immune function.[7] this compound specifically inhibits JAK1 and JAK2.[4][8] This inhibition prevents the phosphorylation and subsequent activation of STAT proteins, particularly STAT3 and STAT5.[5][6] By blocking the JAK-STAT pathway, this compound can suppress the proliferation of pathogenic immune cells, reduce the production of inflammatory cytokines, and induce apoptosis, thereby mitigating inflammatory processes.[9][10]

-

ROCK Pathway Inhibition : The ROCK signaling pathway, particularly through ROCK2, plays a central role in multiple fibrotic processes and in the regulation of pro-inflammatory T helper 17 (Th17) and T follicular helper (Tfh) cells.[9] By inhibiting ROCK1 and ROCK2, this compound can interfere with these fibrotic and inflammatory cascades, which are pathogenic drivers in conditions like chronic graft-versus-host disease (cGVHD).[4][8]

The dual blockade of these pathways provides a novel therapeutic strategy for complex diseases like myelofibrosis and cGVHD, where both inflammation and fibrosis are key pathological features.[9]

Clinical Efficacy and Safety

This compound has been evaluated in several clinical trials, primarily for myelofibrosis (MF) and chronic graft-versus-host disease (cGVHD).

Myelofibrosis (MF)

In a Phase I/Ib study (NCT04339400) involving patients with myeloproliferative neoplasms, this compound demonstrated significant clinical activity.[10] A subsequent Phase Ib study (NCT06388759) focused on MF patients who were resistant or intolerant to the JAK inhibitor ruxolitinib.[4]

| Efficacy Endpoint (MF, Ruxolitinib-Resistant/Intolerant) | Result | Reference |

| Spleen Volume Reduction ≥35% (SVR35) at Week 24 | 25% of patients | [4] |

| Total Symptom Score Reduction ≥50% (TSS50) at Week 24 | 37.5% of patients | [4] |

| SVR35 (in patients treated >24 weeks) | 75% of patients | [4] |

| Best Spleen Shrinkage Rate (Phase I/Ib) | 63.79% | [7] |

| Best Symptom Improvement Rate (Phase I/Ib) | 87.50% | [7] |

Chronic Graft-versus-Host Disease (cGVHD)

A Phase Ib/IIa study (NCT04944043) evaluated this compound in patients with glucocorticoid-refractory or -dependent moderate to severe cGVHD.[8][9]

| Efficacy Endpoint (cGVHD) | Result | Reference |

| Best Overall Response (BOR) | 86.4% | [8][9] |

| BOR in Steroid-Refractory Cohort | 72.7% | [8][9] |

| BOR in Steroid-Dependent Cohort | 90.9% | [8][9] |

| Failure-Free Survival at 12 months | 85.2% | [8][9] |

| Patients with Reduced Corticosteroid Dose | 88.6% | [8][9] |

| Patients with Improved cGVHD Symptoms | 59.1% | [8][9] |

Safety and Tolerability

Across clinical studies, this compound has been generally well-tolerated.[4][9] The most common treatment-emergent adverse events (TEAEs) are hematological.

| Adverse Event (Any Grade) | Incidence (MF Study, NCT06388759)[4] | Incidence (cGVHD Study, NCT04944043)[9] |

| Anemia | 11.1% | 38.6% |

| Platelet Count Decrease | 44.4% | Not Reported |

| Hyperpotassemia | 22.2% | Not Reported |

| Weight Decrease | 22.2% | Not Reported |

| Upper Respiratory Infection | 22.2% | Not Reported |

| Grade ≥3 Adverse Event | ||

| Anemia | 11.1% | 4.6% |

| Platelet Count Decrease | 33.3% | Not Reported |

Pharmacokinetics

Pharmacokinetic studies have shown that this compound's plasma concentrations and area under the curve increase proportionally with the dose. The terminal half-life is approximately 1.3 hours, and no accumulation trend has been observed with twice-daily dosing.[10] A study in healthy subjects revealed that food intake significantly alters its pharmacokinetic profile, leading to a decrease in maximum concentration (Cmax) and area under the curve (AUC), while prolonging the time to peak concentration (Tmax) and half-life (t1/2).[11]

Experimental Protocols

Detailed protocols are essential for the replication and validation of scientific findings. While the specific proprietary protocols for this compound's preclinical development are not publicly available, the following sections describe representative, standard methodologies for the key assays used to characterize dual JAK/ROCK inhibitors.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified kinase enzymes.

Objective: To quantify the inhibitory activity of this compound on JAK1, JAK2, ROCK1, and ROCK2 kinases.

Materials:

-

Recombinant human JAK1, JAK2, ROCK1, ROCK2 enzymes.

-

Kinase-specific peptide substrate (e.g., IRS1 peptide for JAK1).

-

ATP (Adenosine triphosphate).

-

Test compound (this compound) serially diluted in DMSO.

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.

-

384-well white assay plates.

-

Plate reader capable of luminescence detection.

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).

-

Reaction Setup: To each well of a 384-well plate, add the kinase buffer, the specific kinase enzyme, and the peptide substrate.

-

Inhibitor Addition: Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells. Allow the plate to incubate for 15 minutes at room temperature to permit compound binding to the enzyme.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Michaelis constant (Km) for each respective kinase.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection of ADP Production: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Analysis: Measure luminescence using a plate reader. Convert the luminescent signal to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular STAT3 Phosphorylation Inhibition Assay (Representative Protocol)

This Western blot-based assay measures a compound's ability to inhibit cytokine-induced STAT3 phosphorylation in a cellular context.

Objective: To determine if this compound inhibits IL-6-induced STAT3 phosphorylation in a human cell line (e.g., HeLa or a hematopoietic cell line).

Materials:

-

HeLa cells (or other suitable cell line).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound.

-

Recombinant human Interleukin-6 (IL-6).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total-STAT3, Mouse anti-β-actin.

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Methodology:

-

Cell Culture and Treatment: Seed HeLa cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.

-

Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells by adding IL-6 (final concentration 20 ng/mL) for 30 minutes. Include an unstimulated, untreated control well.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total STAT3 and then β-actin, following the same detection procedure.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-STAT3 to total STAT3 for each condition and express the results as a percentage of the IL-6 stimulated control.

Conclusion

This compound (TQ05105) is a promising dual inhibitor of JAK and ROCK kinases with demonstrated clinical activity and a manageable safety profile in the treatment of myelofibrosis and chronic graft-versus-host disease. Its unique mechanism, targeting both inflammation and fibrosis, offers a significant therapeutic advantage. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar dual-pathway inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. onclive.com [onclive.com]

- 7. sinobiopharm.com [sinobiopharm.com]

- 8. A first-in-class JAK/ROCK inhibitor, this compound, for glucocorticoid-refractory or -dependent chronic GVHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Paper: First-in-Class JAK/Rock Inhibitor this compound in Myeloproliferative Neoplasms: A Single Arm, Multicenter, Open-Label, Phase I/Ib Study [ash.confex.com]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Discovery and Development of Rovadicitinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rovadicitinib (formerly TQ05105) is an investigational, orally administered small molecule that functions as a first-in-class dual inhibitor of Janus kinase (JAK) and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This dual mechanism of action allows this compound to concurrently target inflammatory and fibrotic pathways, positioning it as a promising therapeutic agent for various hematological malignancies and immune-mediated diseases.[2][3] Preclinical studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and reduce inflammatory cytokine production through modulation of the JAK/STAT signaling pathway.[3][4] Clinical trials have shown significant efficacy in patients with myelofibrosis (MF) and chronic graft-versus-host disease (cGVHD), particularly in populations refractory or intolerant to existing therapies.[2][5] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound.

Discovery and Medicinal Chemistry

This compound emerged from a development program that initially identified its precursor, CYT-387 (now known as Momelotinib). The discovery process for CYT-387 involved high-throughput enzymatic and cell-based screening of small molecule libraries to identify potent JAK inhibitors.[6] Subsequent lead optimization was guided by structure-guided medicinal chemistry to enhance potency and selectivity.[6]

This compound (TQ05105) is described as a novel chemical structure independently researched and developed as a dual JAK/ROCK inhibitor.[7][8] While specific details of the medicinal chemistry campaign evolving CYT-387 to this compound are not extensively published, the core structure is likely an aminopyrimidine derivative, a common scaffold for JAK inhibitors.[9] The optimization efforts would have focused on introducing structural modifications to confer potent inhibitory activity against both JAK and ROCK kinases while maintaining favorable pharmacokinetic and safety profiles.

Mechanism of Action: Dual JAK and ROCK Inhibition

This compound's therapeutic potential stems from its ability to simultaneously inhibit two key signaling pathways implicated in the pathophysiology of myelofibrosis and cGVHD: the JAK/STAT pathway and the ROCK pathway.[2][3]

2.1. JAK/STAT Pathway Inhibition

The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune responses.[10] In myeloproliferative neoplasms (MPNs), activating mutations in genes such as JAK2, CALR, and MPL lead to constitutive activation of the JAK/STAT pathway, driving uncontrolled cell proliferation and inflammation.[10] this compound inhibits JAK1 and JAK2, thereby blocking the phosphorylation and activation of downstream STAT proteins (primarily STAT3 and STAT5).[7][8] This interruption of the signaling cascade leads to reduced cell proliferation, induction of apoptosis in malignant cells, and a decrease in the production of inflammatory cytokines.[4]

2.2. ROCK Pathway Inhibition

The ROCK signaling pathway plays a central role in cellular processes such as adhesion, migration, and contraction, and is critically involved in tissue fibrosis.[3] In cGVHD, the ROCK2 signaling pathway contributes to the activation of pro-inflammatory T helper 17 and follicular T helper cells and promotes fibrotic processes.[3] By inhibiting ROCK1 and ROCK2, this compound can potentially mitigate the fibrotic aspects of diseases like myelofibrosis and cGVHD, an effect not adequately addressed by JAK-only inhibitors.[3]

Preclinical Development

3.1. In Vitro Kinase and Cellular Assays

The inhibitory activity of this compound's precursor, CYT-387, was characterized in a panel of in vitro kinase assays.

| Target | IC50 (nM) |

| JAK1 | 11 |

| JAK2 | 18 |

| TYK2 | 17 |

| JAK3 | 155 |

| Source: Data for CYT-387, the precursor to this compound.[1] |

While specific IC50 values for this compound against ROCK1 and ROCK2 are not publicly available, preclinical reports confirm its effective inhibition of both JAK and ROCK kinase activity.[7][8]

3.1.1. Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)

A representative protocol for determining the IC50 values of a test compound like this compound against JAK and ROCK kinases would involve a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents and Materials : Recombinant human JAK1, JAK2, ROCK1, ROCK2 enzymes; ATP; appropriate peptide substrate (e.g., Ulight™-labeled); Europium-labeled anti-phospho-substrate antibody; assay buffer.

-

Procedure :

-

A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.

-

The kinase, peptide substrate, and this compound are added to the wells of a low-volume 384-well plate.

-

The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically set at the Km value for the specific kinase.

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped by the addition of EDTA.

-

The detection solution containing the Europium-labeled antibody is added and the plate is incubated to allow for antibody binding to the phosphorylated substrate.

-

The TR-FRET signal is read on a compatible plate reader.

-

-

Data Analysis : The raw data is converted to percent inhibition relative to DMSO controls. The IC50 value is calculated by fitting the percent inhibition versus compound concentration data to a four-parameter logistic equation.

3.2. Cell-Based Assays

This compound has been shown to inhibit cell proliferation, induce apoptosis, and decrease inflammatory cytokine production in preclinical studies.[4] In JAK2-dependent hematopoietic cell lines, its precursor CYT-387 caused growth suppression and apoptosis at concentrations between 0.5 and 1.5 µM.[9]

3.2.1. Experimental Protocol: Cell Proliferation Assay (Representative)

-

Cell Lines : JAK2-dependent cell lines (e.g., HEL, Ba/F3-JAK2V617F).

-

Procedure :

-

Cells are seeded into 96-well plates at an appropriate density.

-

A serial dilution of this compound is added to the wells.

-

Plates are incubated for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.

-

Absorbance or fluorescence is measured using a plate reader.

-

-

Data Analysis : Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting percent viability against the logarithm of the drug concentration.

3.3. In Vivo Animal Models

In a murine model of myeloproliferative neoplasm, where mice are transplanted with bone marrow transduced with a JAK2V617F retrovirus, the precursor CYT-387 normalized white blood cell counts, hematocrit, and spleen size, and restored physiologic levels of inflammatory cytokines.[9]

3.3.1. Experimental Protocol: Murine Model of Myelofibrosis (Representative)

-

Model : A common model involves the transplantation of bone marrow cells transduced with a retrovirus expressing the JAK2V617F mutation into lethally irradiated recipient mice (e.g., Balb/c strain).

-

Procedure :

-

Donor mice are treated with 5-fluorouracil (B62378) to stimulate hematopoietic stem cell proliferation.

-

Bone marrow is harvested and transduced with the JAK2V617F-expressing retrovirus.

-

Recipient mice are lethally irradiated and then receive an intravenous injection of the transduced bone marrow cells.

-

After a period for disease establishment (e.g., 3-4 weeks), mice are randomized to receive vehicle control or this compound via oral gavage daily.

-

Peripheral blood counts are monitored regularly.

-

At the end of the study, mice are euthanized, and spleens are weighed. Spleen and bone marrow tissues are collected for histological analysis (e.g., H&E and reticulin (B1181520) staining) to assess fibrosis and cellularity.

-

-

Endpoints : Key endpoints include survival, body weight, complete blood counts, spleen weight and histology, and bone marrow fibrosis.

Clinical Development

This compound has undergone several clinical trials, primarily focusing on myelofibrosis and chronic graft-versus-host disease.

4.1. Myelofibrosis (MF)

4.1.1. Phase I/Ib Study in Myeloproliferative Neoplasms (NCT04339400)

This single-arm, open-label study evaluated the safety and efficacy of this compound in patients with MPNs. The recommended Phase II dose (RP2D) was determined to be 15 mg twice daily.[4]

| Efficacy Endpoint (at 24 weeks) | Result |

| Spleen Volume Reduction ≥35% (SVR35) | 37.93% |

| Total Symptom Score Reduction ≥50% (TSS50) | 71.43% |

| Source:[4] |

4.1.2. Phase Ib Study in Ruxolitinib-Refractory/Intolerant MF (NCT06388759)

This study enrolled 9 patients with MF who were resistant or intolerant to prior Ruxolitinib treatment.[5]

| Efficacy Endpoint | Result |

| SVR35 at Week 24 | 25.0% |

| TSS50 at Week 24 | 37.5% |

| Source:[5] |

4.2. Chronic Graft-versus-Host Disease (cGVHD)

4.2.1. Phase Ib/IIa Study in Glucocorticoid-Refractory/Dependent cGVHD (NCT04944043)

This multicenter, open-label study evaluated the safety and efficacy of this compound in patients with moderate or severe cGVHD. A total of 44 patients were enrolled.[2][3] The recommended Phase II dose was determined to be 10 mg twice daily.[3]

| Efficacy Endpoint | Result |

| Best Overall Response (BOR) | 86.4% |

| BOR in Steroid-Refractory Cohort | 72.7% |

| BOR in Steroid-Dependent Cohort | 90.9% |

| 12-Month Failure-Free Survival | 85.2% |

| Patients with Corticosteroid Dose Reduction | 88.6% |

| Source:[2][3] |

4.3. Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated.[3][11]

| Adverse Event (AE) | Frequency (Any Grade) | Frequency (Grade ≥3) |

| Myelofibrosis (NCT06388759) | ||

| Platelet Count Decrease | 44.4% | 33.3% |

| Anemia | 11.1% | 11.1% |

| Hyperpotassemia | 22.2% | - |

| Weight Decrease | 22.2% | - |

| Upper Respiratory Infection | 22.2% | - |

| cGVHD (NCT04944043) | ||

| Anemia | 38.6% | 4.6% |

| Upper Respiratory Tract Infection | N/A | N/A |

| Epstein-Barr Virus | N/A | N/A |

| Source:[3][11][12] |

No dose-limiting toxicities were observed at the recommended Phase II doses in the cGVHD trial, and no this compound-related adverse events led to treatment discontinuation.[2][3]

4.4. Pharmacokinetics

In a Phase I study, this compound plasma peak concentrations and area under the curve increased proportionally with the dose.[4] A study in healthy Chinese subjects receiving a single 15 mg oral dose found that food intake significantly reduced Cmax and AUC, while prolonging Tmax and the half-life of both this compound and its active metabolite, TQ12550.[13]

Conclusion

This compound is a promising first-in-class dual JAK/ROCK inhibitor with a strong rationale for its development in myelofibrosis and chronic graft-versus-host disease. Its ability to target both the inflammatory and fibrotic components of these diseases distinguishes it from existing therapies. Preclinical data established its mechanism of action and in vivo efficacy. Clinical trials have demonstrated a manageable safety profile and significant clinical activity, particularly in patients with limited treatment options. Ongoing and future studies will further delineate the therapeutic role of this compound and its potential to improve outcomes for patients with these challenging conditions.

References

- 1. CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www1.hkexnews.hk [www1.hkexnews.hk]

- 3. ashpublications.org [ashpublications.org]

- 4. ashpublications.org [ashpublications.org]

- 5. A first-in-class JAK/ROCK inhibitor, this compound in patients with myelofibrosis who were refractory or relapsed or intolerant to Ruxolitinib: A single-arm, multicenter, open-label, phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYT387, a novel JAK2 inhibitor, induces hematologic responses and normalizes inflammatory cytokines in murine myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. China Biopharmaceutical (01177.HK): Key registration study on Class 1 innovative rovaxitinib tablets this compound (TQ05105) obtained positive results [news.futunn.com]

- 8. sinobiopharm.com [sinobiopharm.com]

- 9. CYT387, a novel JAK2 inhibitor, induces hematologic responses and normalizes inflammatory cytokines in murine myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onclive.com [onclive.com]

- 12. Results from a phase I/II trial of this compound for SR/SD cGvHD [gvhdhub.com]

- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Preclinical Profile of Rovadicitinib: A Dual JAK/ROCK Inhibitor for Chronic Graft-versus-Host Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Graft-versus-Host Disease (cGVHD) remains a significant cause of morbidity and mortality following allogeneic hematopoietic stem cell transplantation. Its complex pathophysiology, characterized by both inflammation and fibrosis, presents a considerable therapeutic challenge. Rovadicitinib (TQ05105) is a novel, first-in-class oral small molecule inhibitor that dually targets Janus kinases (JAK1/2) and Rho-associated coiled-coil-containing protein kinases (ROCK1/2).[1][2][3] This dual mechanism of action is designed to simultaneously address the inflammatory and fibrotic pathways central to the progression of cGVHD.[3][4] This technical guide summarizes the available preclinical data for this compound in GVHD models, providing insights into its mechanism of action and therapeutic potential. While detailed preclinical studies in dedicated cGVHD models are not extensively published, data from acute GVHD (aGVHD) models and the well-understood roles of JAK and ROCK pathways in cGVHD provide a strong rationale for its clinical development.

Mechanism of Action: Dual Inhibition of Inflammation and Fibrosis

This compound's therapeutic strategy is rooted in the simultaneous blockade of two critical signaling pathways implicated in cGVHD pathogenesis:

-

JAK-STAT Pathway: The Janus kinase family (JAK1 and JAK2) are pivotal in the signaling of various cytokines that drive inflammation and immune cell activation, which are hallmarks of cGVHD.[5][6] By inhibiting JAK1/2, this compound can suppress the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to reduced cell proliferation, induction of apoptosis, and a decrease in the production of inflammatory cytokines.[2][5] Preclinical evidence suggests that the pharmacological effect of this compound is approximately twice that of ruxolitinib (B1666119) in certain models.[2]

-

ROCK Pathway: The Rho-associated coiled-coil-containing protein kinase (ROCK) signaling pathway, particularly ROCK2, is implicated in the regulation of Th17 and T follicular helper (Tfh) cells and plays a central role in multiple fibrotic pathways.[2][5] By inhibiting ROCK, this compound can potentially ameliorate the fibrotic processes that characterize severe cGVHD.[5]

The dual inhibition of both inflammatory and fibrotic pathways by this compound represents a novel and targeted therapeutic approach for cGVHD.[2]

Preclinical Efficacy in a Murine Acute GVHD Model

While specific preclinical data on this compound in cGVHD models are limited in the public domain, a study in a murine model of acute GVHD provides valuable insights into its in vivo activity.

Experimental Protocol: Murine aGVHD Model

-

Model: A fully MHC mismatched bone marrow transplant model was established to induce aGVHD.

-

Treatment: this compound, dissolved in PEG300/PBS, was administered at a dosage of 5 mg/kg by oral gavage once daily from day 0 to day 28 post-transplantation.

-

Control: The control group received the vehicle (PEG300/PBS) alone.

-

Endpoints: The primary endpoints included survival, weight loss, aGVHD clinical scores, and histopathological evaluation of target organs. T cell subsets and myeloid cells in the spleen and small intestine were analyzed on day 14.

Quantitative Data from Murine aGVHD Model

The following table summarizes the key findings from the preclinical evaluation of this compound in the aGVHD model.

| Parameter | This compound-Treated Group | Control Group | Outcome |

| Survival | Enhanced | Not specified (implied lower) | Improved survival |

| Weight Loss | Attenuated | Not specified (implied greater) | Reduced morbidity |

| aGVHD Clinical Scores | Improved | Not specified (implied higher) | Amelioration of disease severity |

| Histopathology | Significantly ameliorated parenchymal cell injury and attenuated inflammatory cell infiltration | Not specified (implied severe injury and infiltration) | Reduced organ damage |

| Immune Cell Infiltration | Significantly suppressed intestinal T cell infiltration | Not specified (implied higher infiltration) | Reduced immune-mediated pathology |

| T Helper Cell Populations | Substantially decreased Th1 cell populations in spleen and intestinal tissues | Not specified | Modulation of T cell response |

| Cytotoxic T Cell Populations | Increased Tc1 cell frequencies in the spleen, decreased in intestinal tissues | Not specified | Differential effect on cytotoxic T cells |

Note: Specific numerical data for survival rates, weight loss percentages, and clinical scores were not available in the reviewed abstracts.

Rationale for this compound in Chronic GVHD

Although the detailed preclinical data above pertains to an aGVHD model, the underlying mechanisms are highly relevant to cGVHD. The chronic phase of GVHD is characterized by persistent inflammation and progressive fibrosis, making the dual inhibitory action of this compound on both JAK-STAT and ROCK pathways a compelling therapeutic strategy. The suppression of pro-inflammatory Th1 cells and the potential to modulate fibrotic pathways through ROCK inhibition directly address the key drivers of cGVHD pathology.

Summary and Future Directions

The available preclinical data, primarily from an aGVHD model, demonstrates that this compound can effectively mitigate key aspects of GVHD, including improving survival, reducing clinical signs of disease, and modulating the underlying immune response. The dual-inhibition mechanism targeting both inflammation and fibrosis provides a strong scientific rationale for its investigation in cGVHD. The promising results from the Phase 1b/2a clinical trial (NCT04944043) in patients with glucocorticoid-refractory or -dependent cGVHD underscore the clinical potential of this approach.[2][7] Future publication of detailed preclinical studies in established cGVHD models, including sclerodermatous and multi-organ system disease models, will be crucial to further elucidate the specific effects of this compound on the chronic and fibrotic manifestations of the disease.

References

- 1. Frontiers | Novel pre-clinical mouse models for chronic Graft-versus-Host Disease [frontiersin.org]

- 2. Preclinical models of acute and chronic graft-versus-host disease: how predictive are they for a successful clinical translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and glucocorticoid-refractory or -dependent cGVHD [astct.org]

- 4. Chronic graft-versus-host disease: biological insights from preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK/ROCK INHIBITION WITH this compound SUPPRESSES MURINE AND HUMAN... - Zhao Y - EHA-5874 - Jun 12 2025 [library.ehaweb.org]

- 6. Frontiers | Kinase Inhibition as Treatment for Acute and Chronic Graft-Versus-Host Disease [frontiersin.org]

- 7. [PDF] Preclinical models of acute and chronic graft-versus-host disease: how predictive are they for a successful clinical translation? | Semantic Scholar [semanticscholar.org]

Rovadicitinib: A Dual Inhibitor of JAK and ROCK Pathways for Inflammatory and Fibrotic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rovadicitinib (TQ05105) is an orally administered, first-in-class small molecule inhibitor that dually targets Janus kinases (JAK) and Rho-associated coiled-coil-containing protein kinases (ROCK). This unique mechanism of action allows this compound to simultaneously modulate key pathways involved in both inflammation and fibrosis, positioning it as a promising therapeutic candidate for a range of complex diseases. This technical guide provides a comprehensive overview of the molecular targets, signaling pathways, and preclinical and clinical data related to this compound, with a focus on its application in inflammatory and fibrotic conditions such as myelofibrosis and chronic graft-versus-host disease (cGVHD).

Introduction

Inflammatory and fibrotic diseases represent a significant and growing global health burden. While inflammation is a natural and essential part of the body's response to injury and infection, chronic or dysregulated inflammation can lead to tissue damage and the development of fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical regulator of cytokine signaling and plays a central role in mediating inflammatory responses. The Rho-associated coiled-coil-containing protein kinase (ROCK) pathway is a key driver of cellular processes that contribute to fibrosis, including cell contraction, migration, and proliferation.

This compound is a novel therapeutic agent that has been developed to concurrently inhibit both the JAK-STAT and ROCK signaling pathways. Its molecular targets include JAK1, JAK2, ROCK1, and ROCK2. By targeting these upstream kinases, this compound has the potential to offer a more comprehensive therapeutic approach for diseases with both inflammatory and fibrotic components.

Molecular Targets and Mechanism of Action

This compound's therapeutic potential stems from its ability to inhibit two distinct and critical signaling pathways:

-

JAK-STAT Pathway: This pathway is activated by a wide range of cytokines and growth factors that are central to the inflammatory process. Upon ligand binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus, where they regulate the transcription of genes involved in inflammation, immune cell differentiation, and cell proliferation. This compound inhibits JAK1 and JAK2, thereby blocking the downstream activation of STATs and suppressing the production of inflammatory cytokines.

-

ROCK Pathway: The ROCK pathway is a key regulator of the actin cytoskeleton and is involved in various cellular functions that are critical to the development of fibrosis. ROCK activation leads to the phosphorylation of downstream targets that promote stress fiber formation, smooth muscle contraction, and cell migration. In the context of fibrosis, ROCK signaling contributes to the activation of myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition. By inhibiting ROCK1 and ROCK2, this compound can potentially attenuate these pro-fibrotic cellular processes.

The dual inhibition of both the JAK-STAT and ROCK pathways by this compound represents a novel and promising strategy for the treatment of diseases where inflammation and fibrosis are intertwined.

Signaling Pathway Diagrams

Preclinical Data

While specific IC50 values for this compound against JAK1, JAK2, ROCK1, and ROCK2 are not publicly available in the reviewed literature, preclinical studies have demonstrated its potent inhibitory activity. In vitro tests have confirmed that this compound effectively inhibits the activity of both JAK family kinases and ROCK kinase, leading to a significant reduction in the phosphorylation of STAT3 and STAT5 in cellular assays.[1]

In Vivo Models

-

Myelofibrosis Model: In a xenograft model using Ba/F3-EPOR-JAK2-V617F cells transplanted into nude mice, this compound demonstrated a pharmacological effect that was approximately twice that of ruxolitinib, a known JAK1/2 inhibitor.[2] This suggests a potent anti-proliferative effect in a model relevant to myeloproliferative neoplasms.

-

Graft-versus-Host Disease Model: In a murine model of acute GVHD (aGVHD), this compound treatment resulted in enhanced survival, reduced weight loss, and improved clinical scores compared to a control group.[3] Histopathological analysis of target organs revealed that this compound significantly ameliorated parenchymal cell injury and reduced inflammatory cell infiltration.[3]

Clinical Data

This compound has been evaluated in several clinical trials for myelofibrosis and chronic graft-versus-host disease, demonstrating promising efficacy and a manageable safety profile.

Myelofibrosis

A phase I/Ib, single-arm, multicenter, open-label trial (NCT04339400) was conducted in China to evaluate the safety and efficacy of this compound in patients with myeloproliferative neoplasms, including myelofibrosis.[4]

Table 1: Efficacy of this compound in Myelofibrosis (NCT04339400)

| Efficacy Endpoint | Result | Citation |

| Spleen Volume Reduction ≥35% (SVR35) at Week 24 | 37.93% (22/58 patients) | [4] |

| Total Symptom Score Reduction ≥50% (TSS50) at Week 24 | 71.43% (40/56 patients) | [4] |

| Best Overall Spleen Volume Reduction ≥35% (SVR35) | 63.79% (37/58 patients) | [4] |

| Best Overall Total Symptom Score Reduction ≥50% (TSS50) | 87.50% (49/56 patients) | [1] |

In a separate phase Ib study (NCT06388759) involving patients with myelofibrosis who were refractory or intolerant to ruxolitinib, this compound also showed clinical activity.[5]

Table 2: Efficacy of this compound in Ruxolitinib-Refractory/Intolerant Myelofibrosis (NCT06388759)

| Efficacy Endpoint | Result | Citation |

| Spleen Volume Reduction ≥35% (SVR35) at Week 24 | 25% (2/8 patients treated >24 weeks) | [5] |

| Total Symptom Score Reduction ≥50% (TSS50) at Week 24 | 37.5% (3/8 patients) | [5] |

Chronic Graft-versus-Host Disease (cGVHD)

A phase Ib/IIa, multicenter, open-label study (NCT04944043) evaluated the safety and efficacy of this compound in patients with glucocorticoid-refractory or -dependent cGVHD.[2][6]

Table 3: Efficacy of this compound in cGVHD (NCT04944043)

| Efficacy Endpoint | Result | Citation |

| Best Overall Response (BOR) | 86.4% | [2][6] |

| BOR in Steroid-Refractory Cohort | 72.7% | [2] |

| BOR in Steroid-Dependent Cohort | 90.9% | [2] |

| Failure-Free Survival at 12 Months | 85.2% | [2] |

| Reduction in Corticosteroid Dose | 88.6% of patients | [2] |

| Improvement in cGVHD Symptoms | 59.1% of patients | [2] |

Safety Profile

Across clinical trials, this compound has been generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) were hematological, including anemia and thrombocytopenia.[4][5][6] In the cGVHD study, the most prevalent hematological adverse event was anemia (38.6%), with grade ≥3 anemia occurring in 4.6% of patients.[6] In the myelofibrosis study (NCT04339400), grade ≥3 TEAEs were reported in 49% of patients, with the most common being platelet count decrease (17.72%) and anemia (16.46%).[4]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively detailed in the publicly available literature. However, based on the information available, the following methodologies were employed:

In Vivo Myelofibrosis Xenograft Model

-

Cell Line: Ba/F3 cells engineered to express the erythropoietin receptor (EPOR) and the JAK2-V617F mutation (Ba/F3-EPOR-JAK2-V617F). These cells exhibit cytokine-independent proliferation driven by the constitutively active JAK2 mutant.

-

Animal Model: Nude mice.

-

Procedure:

-

Ba/F3-EPOR-JAK2-V617F cells are subcutaneously transplanted into nude mice.

-

Once tumors are established, mice are treated with this compound or a comparator agent (e.g., ruxolitinib).

-

Tumor growth is monitored over time to assess the anti-proliferative efficacy of the compounds.[2]

-

In Vivo Acute Graft-versus-Host Disease Model

-

Animal Model: A murine model of fully MHC mismatched bone marrow transplant.

-

Procedure:

-

Recipient mice undergo bone marrow transplantation from fully MHC mismatched donors to induce aGVHD.

-

From day 0 to day 28 post-transplantation, mice are treated daily with this compound (5 mg/kg) or a vehicle control (PEG300/PBS) via oral gavage.

-

Endpoints include survival, body weight changes, clinical aGVHD scores, and histopathological analysis of target organs (e.g., spleen, small intestine) to assess parenchymal damage and inflammatory cell infiltration.[3]

-

References

- 1. sinobiopharm.com [sinobiopharm.com]

- 2. ashpublications.org [ashpublications.org]

- 3. JAK/ROCK INHIBITION WITH this compound SUPPRESSES MURINE AND HUMAN... - Zhao Y - EHA-5874 - Jun 12 2025 [library.ehaweb.org]

- 4. researchgate.net [researchgate.net]

- 5. onclive.com [onclive.com]

- 6. www1.hkexnews.hk [www1.hkexnews.hk]

In Vitro Pharmacodynamics of Rovadicitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rovadicitinib (also known as TQ05105) is an orally administered, small-molecule, first-in-class dual inhibitor of Janus kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK).[1] This dual mechanism of action allows this compound to concurrently target pathways involved in inflammation and fibrosis, making it a promising therapeutic candidate for various immune-mediated and myeloproliferative disorders.[1][2] Preclinical in vitro studies have been instrumental in elucidating the fundamental pharmacodynamics of this compound, providing a quantitative basis for its observed and potential clinical efficacy. This technical guide offers an in-depth overview of the in vitro pharmacodynamics of this compound, focusing on its mechanism of action, inhibitory activity, and the experimental methodologies used for its characterization.

Mechanism of Action: Dual Inhibition of JAK/STAT and ROCK Signaling

This compound exerts its therapeutic effects by modulating two distinct signaling pathways: the JAK-STAT pathway and the ROCK pathway.

JAK-STAT Pathway: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors that play pivotal roles in immunity and hematopoiesis.[1] Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate gene transcription. This compound has been shown in in vitro tests to effectively inhibit the activity of JAK family kinases, thereby significantly inhibiting the phosphorylation of STAT3 and STAT5 in cells.[3] This disruption of the JAK/STAT signaling pathway is believed to underlie the drug's ability to reduce cell proliferation, induce apoptosis, and decrease the production of inflammatory cytokines.[1]

ROCK Pathway: The Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are involved in processes such as cell adhesion, motility, and contraction. The ROCK pathway is also implicated in fibrosis. By inhibiting ROCK, this compound can potentially mitigate the fibrotic processes that are characteristic of diseases like myelofibrosis.

The dual inhibition of both JAK and ROCK pathways by this compound represents a novel therapeutic strategy, aiming to simultaneously address the inflammatory and fibrotic components of complex diseases.[2]

Quantitative In Vitro Inhibitory Activity

While specific public disclosures of the half-maximal inhibitory concentration (IC50) values of this compound against the individual JAK and ROCK kinase isoforms are limited, a press release from Sino Biopharmaceutical Limited has stated that "The results of in vitro test showed that TQ05105 could effectively inhibit the activity of JAK family kinases and ROCK kinase".[3] This indicates that the compound has potent inhibitory effects on its intended targets. For a comprehensive understanding, the table below is structured to present such data once it becomes publicly available.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| JAK1 | Data Not Available | Biochemical/Cellular | |

| JAK2 | Data Not Available | Biochemical/Cellular | |

| ROCK1 | Data Not Available | Biochemical/Cellular | |

| ROCK2 | Data Not Available | Biochemical/Cellular |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed experimental protocols are essential for the accurate in vitro characterization of kinase inhibitors like this compound. Below are representative methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified JAK and ROCK kinases and to calculate the IC50 values.

Materials:

-

Recombinant human JAK1, JAK2, ROCK1, and ROCK2 enzymes

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (serially diluted)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent serial dilutions.

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the specific kinase, and the serially diluted this compound or DMSO (as a vehicle control).

-

Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for each kinase to ensure accurate IC50 determination.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP and then a second reagent to convert the generated ADP into a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT Inhibition Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

Materials:

-

A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), or a hematopoietic cell line like TF-1 or HEL cells)

-

Cell culture medium and supplements

-

A stimulating cytokine (e.g., IL-6 for JAK1/2, or GM-CSF for JAK2)

-

This compound (serially diluted)

-

Lysis buffer

-

Antibodies: Primary antibodies against phosphorylated STAT3 (pSTAT3) and total STAT3, and a suitable secondary antibody.

-

Western blot or flow cytometry equipment

Procedure (Western Blot Method):

-

Cell Seeding and Starvation: Seed the cells in a multi-well plate and starve them of serum for a few hours to reduce basal signaling.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

-

Cytokine Stimulation: Add the stimulating cytokine to the wells and incubate for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Block the membrane and then incubate it with primary antibodies against pSTAT3 and total STAT3. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal. Determine the concentration-dependent inhibition of STAT phosphorylation by this compound.

In Vitro Cytokine Release Assay

Objective: To measure the effect of this compound on the production and release of inflammatory cytokines from immune cells.

Materials:

-

Human PBMCs isolated from healthy donors

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

A stimulant (e.g., lipopolysaccharide (LPS) or phytohemagglutinin (PHA))

-

This compound (serially diluted)

-

ELISA or Luminex kits for specific cytokines (e.g., IL-6, TNF-α, IFN-γ)

Procedure:

-

Cell Isolation and Seeding: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Seed the cells in a 96-well plate.

-

Compound Treatment: Add serial dilutions of this compound or vehicle (DMSO) to the wells and pre-incubate for 1-2 hours.

-

Stimulation: Add the stimulant (e.g., LPS) to the wells to induce cytokine production.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex bead-based assay (Luminex) according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each this compound concentration compared to the stimulated vehicle control.

Conclusion

The in vitro pharmacodynamic profile of this compound demonstrates its dual inhibitory action on the JAK-STAT and ROCK signaling pathways. Preclinical evidence, although not yet fully detailed in the public domain with respect to specific IC50 values, indicates effective inhibition of these key kinases. The described experimental protocols provide a framework for the quantitative assessment of this compound's potency and cellular effects. A comprehensive understanding of its in vitro activity is fundamental for its continued development and for optimizing its clinical application in treating inflammatory and fibrotic diseases. Further disclosure of detailed quantitative preclinical data will be crucial for a more complete characterization of this novel dual inhibitor.

References

Rovadicitinib's In Vivo Efficacy: A Technical Guide for Preclinical Research